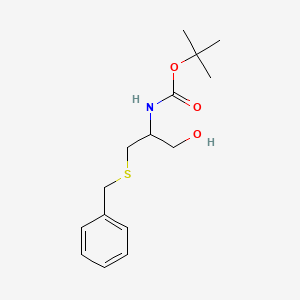

N-Boc-S-benzyl-D-cysteinol

Description

Contextualization within Amino Acid Derived Chiral Synthons

Amino acids are fundamental building blocks of life and, due to their inherent chirality, are excellent starting materials for the synthesis of enantiomerically pure compounds. These "chiral synthons" are widely used in the pharmaceutical industry to produce single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

N-Boc-S-benzyl-D-cysteinol fits within this class of valuable chiral synthons. researchgate.net Derived from the non-proteinogenic D-cysteine, it provides a unique stereochemical configuration that is essential for synthesizing specific target molecules. The presence of both the Boc and benzyl (B1604629) protecting groups allows for orthogonal protection strategies, where each group can be removed under different conditions without affecting the other, providing chemists with precise control over the synthetic route. researchgate.netbachem.com

Significance as a Protected D-Cysteinol Derivative in Advanced Synthesis

The protection of the functional groups in D-cysteinol is paramount for its successful application in advanced synthesis. The Boc group on the nitrogen and the benzyl group on the sulfur prevent unwanted side reactions at these sites, directing reactivity to the hydroxyl group. chemimpex.com This strategic protection is crucial in processes like peptide synthesis, where the stepwise addition of amino acids requires that the reactive functionalities of each building block are appropriately masked until the desired coupling reaction is complete. chemimpex.comlookchem.com

The benzyl group protecting the thiol is particularly important due to the high reactivity of the sulfhydryl group, which can easily oxidize to form disulfide bonds. bachem.com The stability of the S-benzyl group under a variety of reaction conditions makes this compound a reliable intermediate in the synthesis of complex peptides and other sulfur-containing compounds. chemimpex.combachem.com

Overview of Research Trajectories and Academic Relevance

The academic and industrial interest in this compound stems from its broad utility in several key areas of chemical research:

Peptide Synthesis: It serves as a crucial building block for the incorporation of D-cysteine residues into peptide chains. chemimpex.comlookchem.com This is significant for creating peptides with altered structures and biological activities, as D-amino acids can confer resistance to enzymatic degradation.

Drug Discovery and Development: The compound is a key intermediate in the synthesis of novel pharmaceutical agents. chemimpex.comchemimpex.com Its chiral nature is vital for creating drugs that can interact specifically with biological targets like enzymes and receptors. Research has explored its use in developing new therapeutics, including those for cancer treatment. chemimpex.com

Bioconjugation: This involves linking biomolecules to other molecules, such as drugs or imaging agents. This compound can be used to introduce a reactive thiol group in a controlled manner, facilitating the creation of targeted drug delivery systems and diagnostic tools. chemimpex.comchemimpex.com

Asymmetric Synthesis: As a chiral building block, it is employed in the asymmetric synthesis of various organic compounds, where controlling the stereochemistry of the final product is essential.

The versatility and stability of this compound ensure its continued relevance in both academic and industrial research, driving innovation in fields ranging from medicinal chemistry to materials science. chemimpex.comchemimpex.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 198470-16-5 chemimpex.com |

| Molecular Formula | C₁₅H₂₃NO₃S chemimpex.com |

| Molecular Weight | 297.4 g/mol chemimpex.com |

| Melting Point | 65-70 °C chemimpex.com |

| Optical Rotation | +19 ± 1° (c=1 in MeOH) chemimpex.com |

| Purity | ≥98% (HPLC) chemimpex.com |

| Appearance | White to Almost white powder to crystaline tcichemicals.com |

| Solubility | Soluble in water or 1% acetic acid glpbio.com |

| Storage Conditions | 0-8 °C chemimpex.com or Desiccate at -20°C glpbio.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-benzylsulfanyl-3-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZQRZMTIJTPIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc S Benzyl D Cysteinol and Its Enantiomers

Strategies for N-Boc Protection of Amine Functionalities

The protection of the amino group as its tert-butoxycarbonyl (Boc) derivative is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. The Boc group offers robust protection under a wide range of reaction conditions and can be readily removed under mild acidic conditions.

Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) in N-Protection Protocols

The most prevalent and efficient method for the introduction of the Boc protecting group onto the amine functionality of S-benzyl-D-cysteinol is through the use of di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride (B1165640). This reagent reacts with the primary amine to form a stable carbamate (B1207046) linkage. The reaction is typically carried out in a suitable solvent and often in the presence of a base to neutralize the liberated tert-butoxycarboxylic acid.

The general reaction proceeds as follows:

S-benzyl-D-cysteinol + (Boc)₂O → N-Boc-S-benzyl-D-cysteinol + t-BuOH + CO₂

The choice of solvent and base can significantly influence the reaction's efficiency and chemoselectivity. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (B52724). Bases such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or aqueous sodium bicarbonate are frequently employed.

| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| S-benzyl-L-cysteine | (Boc)₂O | NaHCO₃ | Dioxane/Water | 12 | 95 | [General Procedure] |

| Amino Alcohols | (Boc)₂O | DMAP | CH₂Cl₂ | 2-4 | >90 | [General Procedure] |

Role of Catalysts and Solvents in Enhancing Chemoselective N-Boc Introduction

To improve the efficiency and chemoselectivity of the N-Boc protection, various catalysts and solvent systems have been explored. These advancements aim to accelerate the reaction rate, minimize side reactions, and enable the protection of amines in the presence of other sensitive functional groups.

Ionic Liquids: 1-Alkyl-3-methylimidazolium-based ionic liquids have been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines. The ionic liquid is believed to activate the Boc anhydride through hydrogen bonding, enhancing its electrophilicity. This method offers excellent chemoselectivity and the potential for catalyst recycling.

Hexafluoroisopropanol (HFIP): HFIP has been identified as a remarkable solvent and catalyst for the chemoselective mono-N-Boc protection of amines. Reactions in HFIP are often rapid, occurring at room temperature within minutes and affording high yields of the desired N-Boc product. A key advantage of using HFIP is the avoidance of side reactions like the formation of isocyanates or oxazolidinones, which can be a concern with amino alcohols.

Silica-Gel Adsorbed Catalysts: Heterogeneous catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), have been developed for chemoselective N-tert-butoxycarbonylation. These catalysts are inexpensive, reusable, and allow for reactions to be conducted under solvent-free conditions at room temperature, offering a greener synthetic approach.

| Catalyst/Solvent System | Substrate Type | Key Advantages |

| Ionic Liquids | Amines | Excellent chemoselectivity, catalyst recyclability. |

| Hexafluoroisopropanol (HFIP) | Structurally diverse amines, including amino alcohols | Rapid reaction times, high yields, avoids side reactions. jocpr.com |

| Silica-Gel Adsorbed Catalysts (e.g., HClO₄–SiO₂) | Amines | Inexpensive, reusable, solvent-free conditions. |

Approaches for S-Benzyl Thioether Formation and Protection

The protection of the highly nucleophilic thiol group of cysteine and its derivatives is crucial to prevent undesired side reactions, such as oxidation to disulfides. The S-benzyl group is a widely used and robust protecting group for this purpose.

Introduction of the Benzyl (B1604629) Moiety to the Thiol Group

The S-benzyl group is typically introduced by the reaction of the free thiol of D-cysteinol with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the benzyl group in an Sₙ2 reaction.

The general reaction is as follows:

D-cysteinol + Benzyl-X + Base → S-benzyl-D-cysteinol + Base·HX (where X = Br, Cl)

Commonly used bases for this transformation include sodium hydroxide (B78521), sodium methoxide, or ammonia in a suitable solvent like ethanol or a mixture of water and an organic solvent.

Stability and Selectivity Considerations of the S-Benzyl Protecting Group

The S-benzyl protecting group exhibits a high degree of stability under a variety of reaction conditions, which makes it a reliable choice for multi-step syntheses.

Stability:

Acidic Conditions: The S-benzyl group is stable to moderately acidic conditions, including the trifluoroacetic acid (TFA) solutions typically used for the deprotection of N-Boc groups. This stability is crucial for the selective deprotection of the amine in this compound. However, it can be cleaved by strong acids such as liquid hydrogen fluoride (B91410) (HF).

Basic Conditions: It is stable to a wide range of basic conditions, allowing for reactions such as ester hydrolysis to be performed without affecting the S-benzyl ether.

Oxidative and Reductive Conditions: The S-benzyl group is generally stable to many oxidizing and reducing agents. However, it can be removed by reductive cleavage, for example, using sodium in liquid ammonia or by catalytic hydrogenolysis, although the latter can be sluggish for thioethers.

Selectivity: The introduction of the S-benzyl group is highly selective for the thiol functionality due to its high nucleophilicity compared to the amino and hydroxyl groups under the reaction conditions typically employed. By carefully controlling the pH and stoichiometry of the reagents, the benzyl group can be directed specifically to the sulfur atom.

Activation Strategies for Further Synthetic Transformations (e.g., N-hydroxysuccinimide ester formation)

Once this compound is synthesized, its primary alcohol group can be activated for subsequent coupling reactions, such as the formation of carbamates or ethers. While N-hydroxysuccinimide (NHS) esters are classically formed from carboxylic acids, the hydroxyl group of the cysteinol can be activated using a related reagent, N,N'-Disuccinimidyl carbonate (DSC) .

The reaction of an alcohol with DSC in the presence of a mild base (e.g., triethylamine) results in the formation of a highly reactive succinimidyl carbonate intermediate. This activated intermediate functions as a synthetic equivalent of an NHS ester for alcohols. It is susceptible to nucleophilic attack, particularly from primary amines, to form stable carbamate linkages.

This two-step, one-pot procedure provides an efficient way to convert the hydroxyl group of this compound into a functional group ready for bioconjugation or further derivatization. The stability of the succinimidyl carbonate intermediate and the mild reaction conditions make this a preferred method for activating alcohols in complex molecules.

| Activation Reagent | Intermediate Formed | Subsequent Reaction | Final Product |

| N,N'-Disuccinimidyl Carbonate (DSC) | Succinimidyl Carbonate | Reaction with a primary amine (R-NH₂) | Carbamate |

Stereochemical Aspects and Chiral Integrity in Transformations Involving N Boc S Benzyl D Cysteinol

Stereoselectivity in Chemical Reactions Utilizing N-Boc-S-benzyl-D-cysteinol

This compound and its derivatives are not only valued for their intrinsic chirality but also for their ability to direct the stereochemical outcome of reactions at other sites within a molecule. This is a fundamental concept in asymmetric synthesis, where a chiral auxiliary temporarily attached to a substrate influences the stereoselectivity of a reaction. sigmaaldrich.cn

The chiral environment created by the D-cysteinol backbone can lead to high diastereoselectivity in reactions such as nucleophilic additions, alkylations, and cyclizations. For example, the addition of organometallic reagents to an aldehyde derived from this compound can proceed with a high degree of facial selectivity, leading to the preferential formation of one diastereomer of the resulting secondary alcohol. This is often rationalized by the formation of a chelated intermediate (e.g., with a Lewis acid), which blocks one face of the carbonyl group, forcing the nucleophile to attack from the less hindered face.

In the synthesis of (+)-Biotin from L-cysteine, a related system, a highly stereoselective Lewis base-catalyzed cyanosilylation of an α-amino aldehyde provided the anti-O-TMS-cyanohydrin with high stereoselectivity (anti/syn = 92:8). researchgate.net This demonstrates the powerful directing effect of the adjacent chiral center.

Similarly, cyclic N-acyliminium ions derived from related chiral precursors have been shown to react with nucleophiles with high diastereoselectivity, affording disubstituted piperidine (B6355638) derivatives. beilstein-journals.org The stereochemical outcome is dictated by the conformation of the N-acyliminium ion, which is influenced by the existing stereocenter.

Table 2: Examples of Stereoselective Reactions

| Chiral Precursor | Reaction | Product Diastereoselectivity |

|---|---|---|

| α-amino aldehyde from L-cysteine | Cyanosilylation | 92:8 (anti/syn) researchgate.net |

| Cyclic N-acyliminium ions | Nucleophilic addition | High diastereoselectivity beilstein-journals.org |

Chiral Recognition and Asymmetric Induction in Derived Systems

The concept of stereoselectivity extends to the broader phenomena of chiral recognition and asymmetric induction. msu.edu Chiral recognition is the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound. This is often observed in analytical techniques like chiral chromatography, where proline derivatives have been separated based on interactions with a chiral stationary phase. nih.gov The interactions, which can include hydrogen bonding and π-π stacking, are stereochemically dependent. nih.gov

In a synthetic context, systems derived from this compound can act as chiral ligands or auxiliaries to induce asymmetry in reactions involving prochiral substrates. For instance, a chiral auxiliary derived from cysteine can be used in a range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and alkylations, with high yields and selectivity. nih.gov The auxiliary imposes a chiral environment that forces the reaction to proceed through a lower energy transition state for one of the two possible enantiomeric products.

The principle of asymmetric induction is fundamental to catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantioenriched product. While this compound itself is more commonly used as a stoichiometric chiral building block, its derivatives can be incorporated into more complex catalytic systems. The sulfur atom, for instance, can coordinate to metal centers, positioning the chiral backbone to influence the stereochemical course of a metal-catalyzed reaction. The development of chiral ligands for asymmetric catalysis is a major area of research, and cysteine derivatives are valuable precursors in this field. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| D-cysteine |

| di-tert-butyl dicarbonate (B1257347) |

| N-Boc-2-alkylaminoquinazolin-4(3H)-ones |

| N-benzyl-N-Boc-amides |

| (+)-Biotin |

| L-cysteine |

| anti-O-TMS-cyanohydrin |

| N-acyliminium ions |

Advanced Applications of N Boc S Benzyl D Cysteinol in Contemporary Organic Synthesis

Role as a Versatile Chiral Building Block in Complex Molecule Construction

The inherent chirality and functionalities of N-Boc-S-benzyl-D-cysteinol make it a valuable starting material for the synthesis of a wide array of complex molecules. chemimpex.com Its structure provides a stable and reactive framework for various chemical transformations, allowing for the controlled and selective introduction of new stereocenters and functional groups. chemimpex.com

Access to Enantiopure Intermediates for Pharmaceutical Development

A critical application of this compound lies in its ability to serve as a precursor for enantiopure intermediates essential for the development of new pharmaceuticals. chemimpex.comchemimpex.com The precise three-dimensional arrangement of its atoms is leveraged to create drug candidates with high specificity and enhanced therapeutic efficacy. chemimpex.com By utilizing this chiral building block, chemists can efficiently synthesize complex molecular architectures that are pivotal in modern drug discovery. chemimpex.comchemimpex.com For instance, it is a key intermediate in the synthesis of various bioactive molecules, where its specific stereochemistry is crucial for biological activity. chemimpex.com

| Application Area | Role of this compound | Significance in Pharmaceutical Development |

| Drug Discovery | Serves as a key intermediate for synthesizing novel drug candidates. chemimpex.com | Enables the creation of compounds targeting specific diseases with enhanced efficacy. chemimpex.comchemimpex.com |

| Bioactive Molecule Synthesis | Acts as a versatile building block for complex organic compounds. chemimpex.com | Facilitates the development of molecules with specific biological activities, crucial for therapeutic applications. chemimpex.com |

Synthesis of Optically Active Natural Products and Analogs

The synthesis of optically active natural products and their analogs is another significant area where this compound demonstrates its utility. Many natural products possess intricate structures and specific stereochemistry that are directly responsible for their biological functions. The use of this chiral synthon provides a reliable pathway to construct these complex molecules with high enantiomeric purity. Such syntheses are crucial not only for confirming the structure of natural products but also for producing them in quantities sufficient for biological evaluation and further development into therapeutic agents.

Contributions to Peptide Synthesis and Chemical Ligation Strategies

This compound plays a pivotal role in the assembly of peptides and the development of innovative chemical ligation strategies. chemimpex.com The Boc protecting group is a cornerstone of one of the major strategies in peptide synthesis, offering a distinct set of advantages in the stepwise construction of peptide chains. genscript.com

Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

In Solid-Phase Peptide Synthesis (SPPS), the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a well-established method. peptide.com this compound is a key reagent in this strategy, where the Boc group temporarily protects the N-terminus of the amino acid. genscript.compeptide.com This allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. bachem.com The use of excess reagents in SPPS helps to drive reactions to completion, leading to high-purity peptides. iris-biotech.de The Boc group is typically removed under moderately acidic conditions, while the benzyl-based side-chain protecting groups, like the one on the cysteine thiol, require stronger acids for cleavage, providing a degree of orthogonality. peptide.com

| SPPS Strategy | N-terminal Protection | Side-chain Protection | Deprotection Conditions |

| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Benzyl-based groups | Boc: Moderate acid (e.g., TFA) peptide.comBenzyl (B1604629): Strong acid (e.g., HF) peptide.com |

Development of Modified Peptides and Peptidomimetics with Enhanced Bioactivity

The utility of this compound extends to the creation of modified peptides and peptidomimetics with enhanced biological properties. The incorporation of this D-amino acid derivative can introduce conformational constraints and increase resistance to enzymatic degradation, leading to peptides with improved stability and prolonged therapeutic effects. chemimpex.comgoogle.com Furthermore, the cysteine residue, once deprotected, offers a reactive handle for further modifications, such as cyclization to form disulfide bonds, which can significantly enhance the peptide's stability and potency. chemimpex.comnih.gov The development of such peptidomimetics is a key strategy in modern drug design to overcome the limitations of natural peptides as therapeutic agents. medchemexpress.com

Utility in Bioconjugation and Bio-orthogonal Chemistry

Bioconjugation involves the linking of biomolecules with other molecules, such as drugs or imaging agents. chemimpex.comchemimpex.com this compound and its derivatives are instrumental in these processes due to the unique reactivity of the cysteine thiol group.

The ability to introduce a cysteine residue at a specific position within a peptide or protein is a cornerstone of site-specific modification. This compound serves as a key precursor in solid-phase peptide synthesis (SPPS) to achieve this. After the peptide chain is assembled, the Boc and benzyl protecting groups can be removed to reveal the amine and a reactive thiol group, respectively.

This strategically placed thiol group is highly nucleophilic and can react selectively with a variety of electrophilic reagents under physiological conditions. thermofisher.comnih.gov This allows for the precise attachment of labels like fluorophores, biotin, or other reporter molecules. Thiol-reactive reagents such as maleimides and iodoacetamides are commonly used to form stable thioether bonds with the cysteine residue. thermofisher.com This site-specific approach is crucial for creating well-defined bioconjugates for diagnostic and research applications. chemimpex.com

A key advantage of using an N-terminal cysteine, which can be derived from this compound, is its ability to react with aldehydes to form a stable thiazolidine (B150603) linkage. ub.edu This reaction is orthogonal to other cysteine residues within a peptide sequence whose thiol groups are not at the N-terminus, enabling highly selective labeling. ub.edu

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic toxicity. this compound is a valuable component in the construction of these systems, particularly in the development of antibody-drug conjugates (ADCs). chemimpex.comchemimpex.com

In this context, the compound is used to introduce a cysteine residue into a peptide or a linker molecule. This cysteine's thiol group then serves as a chemical handle to attach a potent drug. The resulting linker-drug combination can be conjugated to a monoclonal antibody that specifically recognizes a target on diseased cells, such as cancer cells. This strategy leverages the cysteine thiol for stable and specific drug attachment, a critical factor in designing effective and safe targeted therapies. chemimpex.com

Table 1: Research Findings on Cysteine-Based Bioconjugation

| Application Area | Key Finding | Significance |

|---|---|---|

| Site-Specific Labeling | N-terminal cysteine residues react with aldehydes to form stable thiazolidine rings. ub.edu | Provides a highly selective method for labeling the N-terminus of peptides, orthogonal to internal cysteine residues. ub.edu |

| Drug Conjugation | Thiol groups on cysteine residues react efficiently with maleimides and haloacetamides. thermofisher.com | Enables the stable and specific attachment of drugs or imaging agents to proteins and peptides. chemimpex.comchemimpex.com |

Integration into Protein Engineering and Modification Methodologies

Protein engineering involves modifying protein structures to enhance their function or create novel properties. chemimpex.com The introduction of cysteine residues via precursors like this compound is a powerful tool in this field.

The unique chemistry of the thiol group makes cysteine a prime target for directed protein functionalization. nih.gov While natural proteins contain cysteine, site-directed mutagenesis allows for its introduction at virtually any desired position. In synthetic protein chemistry, using protected cysteine derivatives like N-Boc-S-benzyl-D-cysteine is fundamental.

Once incorporated into a peptide sequence and deprotected, the free thiol group can be used for a variety of modifications:

Pegylation: Attaching polyethylene (B3416737) glycol (PEG) chains to improve protein solubility, stability, and pharmacokinetic profiles.

Surface Immobilization: Covalently linking proteins to solid supports for applications in diagnostics and biocatalysis. chemimpex.com

Cross-linking: Introducing cross-linkers to stabilize protein structure or capture transient interactions.

The benzyl group of this compound provides robust protection for the thiol during peptide synthesis and can be removed under specific conditions, allowing for precise control over when and where the reactive thiol is exposed.

The study of protein-protein interactions (PPIs) and protein folding is essential for understanding cellular function. nih.govbeilstein-journals.org Introducing cysteine residues at specific sites is a widely used technique in these studies.

By placing cysteine residues at interfaces of protein complexes, researchers can use cross-linking agents to covalently trap interacting partners, helping to map interaction surfaces. beilstein-journals.org Furthermore, fluorescent probes can be attached to these engineered cysteines. thermofisher.com Using techniques like Fluorescence Resonance Energy Transfer (FRET), the proximity and dynamics of different parts of a protein or different proteins within a complex can be monitored in real-time, providing insights into protein folding and conformational changes. beilstein-journals.org This approach, often called cysteine-scanning mutagenesis, is invaluable for elucidating the mechanisms of protein function and interaction. nih.gov

Table 2: Methodologies in Protein Engineering Utilizing Cysteine

| Methodology | Description | Application |

|---|---|---|

| Cysteine-Scanning Mutagenesis | Systematically replacing native amino acids with cysteine. | Mapping protein-protein interaction sites and probing protein structure and dynamics. |

| Site-Directed Spin Labeling | Attaching a paramagnetic spin label to an engineered cysteine residue. | Studying protein conformational changes and dynamics using electron paramagnetic resonance (EPR) spectroscopy. |

Precursor for Chiral Ligands and Catalytic Systems in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a specific stereoisomer of a chiral compound, is of paramount importance in the pharmaceutical industry. beilstein-journals.org Chiral ligands, often complexed with a metal center, are the key to controlling the stereochemical outcome of a reaction.

This compound, as a chiral building block, can be chemically transformed into a variety of chiral ligands. For instance, the alcohol functionality can be modified, and the protected amine and thiol can be incorporated into larger ligand scaffolds, such as chiral phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). These cysteine-derived ligands can create a specific chiral environment around a metal catalyst (e.g., palladium, rhodium, iridium), directing the approach of reactants and leading to the formation of one enantiomer of the product in high excess. nih.gov

The development of novel chiral ligands is a continuous effort to improve the efficiency and selectivity of asymmetric catalytic reactions, such as asymmetric hydrogenation, C-C bond formation, and Friedel-Crafts reactions. nih.gov The use of readily available chiral precursors like this compound provides a convenient and effective route to new catalytic systems for producing enantiomerically pure compounds. diva-portal.org

Design and Synthesis of Chiral Auxiliaries Derived from Cysteinol

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a synthetic sequence to guide the formation of a new chiral center in a prochiral substrate. sigmaaldrich.com The auxiliary is subsequently removed and can often be recovered for reuse. The structural framework of this compound is exceptionally well-suited for its transformation into effective chiral auxiliaries.

The primary alcohol of the cysteinol can be esterified with various prochiral acids, while the protected amine and thiol groups can be further modified to create rigid cyclic structures that enhance stereochemical control. A prominent strategy involves the condensation of the cysteinol derivative with aldehydes or ketones to form chiral thiazolidine or oxazolidine (B1195125) rings. These heterocyclic structures create a fixed, sterically defined environment that effectively shields one face of the molecule, directing the approach of incoming reagents. For instance, thiazolidine derivatives synthesized from cysteine-related compounds have proven effective in controlling stereoselectivity. oulu.fi The design often focuses on creating a rigid scaffold where the bulky S-benzyl group plays a key role in influencing the stereochemical outcome of reactions such as alkylations, aldol (B89426) additions, or Diels-Alder cycloadditions.

The synthesis of these auxiliaries typically involves straightforward, high-yielding reactions, starting with the protection of the amino group followed by modification of the thiol and alcohol functionalities to build the final auxiliary structure.

Table 1: Representative Chiral Auxiliaries Derived from D-Cysteinol This table presents examples of chiral auxiliary structures that can be synthesized from D-cysteinol derivatives.

| Auxiliary Type | Core Structure | Potential Application |

|---|---|---|

| Oxazolidinone Auxiliary | Fused oxazolidinone ring | Asymmetric Aldol Reactions, Alkylations |

| Thiazolidine Carboxylate | Thiazolidine ring formed with the amine and thiol | Asymmetric Aldol Reactions, Mannich Reactions |

Development of Ligands for Metal-Catalyzed Asymmetric Reactions

The functional groups within this compound make it an excellent precursor for chiral ligands used in transition metal-catalyzed asymmetric synthesis. The sulfur and nitrogen atoms are effective heteroatom donors for coordinating with a wide range of metals, including rhodium, palladium, and copper.

Research has demonstrated that ligands derived from amino acids like cysteine can be highly effective. For example, thiazolidine-based ligands synthesized from cysteine derivatives have been successfully employed in metal-catalyzed reactions. oulu.fi In one study, thiazolidine ligands derived from L-cysteine and D-penicillamine were used in the rhodium-catalyzed asymmetric epoxidation of benzaldehyde. oulu.fi These ligands create a chiral pocket around the metal center, which differentiates between the two enantiotopic faces of the substrate or a prochiral reagent, leading to the preferential formation of one enantiomer of the product.

The synthetic process for these ligands often involves the cyclization of the cysteinol derivative to form a rigid thiazolidine scaffold, which enhances the conformational stability of the resulting metal complex and improves enantioselectivity. oulu.fibeilstein-journals.org The performance of these ligands is highly dependent on the structure of the ligand itself and the metal used.

Table 2: Performance of Cysteine-Derivative Ligands in Asymmetric Epoxidation of Benzaldehyde Data adapted from studies on related thiazolidine ligands. oulu.fi

| Ligand Precursor | Metal Catalyst | Yield (%) | Enantiomeric Excess (ee %) | trans:cis Ratio |

|---|---|---|---|---|

| L-tert-leucine derivative | Rh₂(OAc)₄ | 60 | 26 | 93:7 |

This data highlights how the chiral backbone derived from amino acids can be translated into effective, albeit moderately selective in this specific instance, catalysts for important chemical transformations.

Exploration in Organocatalytic Systems (e.g., Asymmetric Mannich Reactions)

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric reactions, has emerged as a powerful field in synthesis. Derivatives of this compound are promising candidates for organocatalysts due to their inherent chirality and the presence of hydrogen-bond donating and accepting groups (amine/amide and hydroxyl) and a nucleophilic thiol group (after deprotection).

These functional groups are ideal for activating substrates in various reactions, including the asymmetric Mannich reaction. The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. organic-chemistry.org In an organocatalytic asymmetric version, a chiral catalyst facilitates the enantioselective addition of a nucleophile (like an enolizable ketone or malonate) to an imine. nih.govuva.es

A catalyst derived from this compound could, for example, use its amine or a derivative thereof to activate the ketone via enamine formation, while the hydroxyl or thiol group could coordinate to the imine, organizing the transition state to achieve high stereoselectivity. Studies have shown that catalysts bearing multiple hydrogen-bonding sites are highly effective in such reactions. organic-chemistry.org Furthermore, cysteine-functionalized nanoparticles have been reported as efficient and separable organocatalysts for other multicomponent reactions, demonstrating the catalytic potential of the cysteine scaffold. researchgate.net

Table 3: Representative Results for Organocatalytic Asymmetric Mannich-Type Reactions This table shows typical results for asymmetric Mannich reactions using N-Boc protected imines with various organocatalysts, illustrating the potential for high yields and enantioselectivity achievable in such systems. uva.es

| Imine Substrate | Nucleophile | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| N-Boc pyrazolinone ketimine | Acetylacetone | 2 | 99 | 95:5 |

| N-Boc pyrazolinone ketimine | Dibenzoylmethane | 2 | 96 | 96:4 |

Mechanistic Investigations and Reactivity Profiling of N Boc S Benzyl D Cysteinol

Elucidation of Boc Protecting Group Deprotection Mechanisms

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. The deprotection mechanism is of significant interest to control reaction outcomes and minimize side reactions.

Acid-Mediated Cleavage Pathways and Reaction Dynamics

The acid-mediated cleavage of the Boc group from N-Boc-S-benzyl-D-cysteinol proceeds through a well-established pathway initiated by protonation of the carbamate (B1207046) carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial protonation is a rapid and reversible equilibrium. The subsequent and rate-determining step involves the unimolecular fragmentation of the protonated intermediate.

Reaction Mechanism:

Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (H-A).

Fragmentation: The protonated carbamate undergoes heterolytic cleavage to form a tert-butyl cation and a carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide.

Kinetic studies on Boc deprotection have revealed complex reaction dynamics. Research has shown that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like HCl. nih.govacs.org This is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which results from the fragmentation of the protonated Boc-amine. acs.orgacs.org In contrast, with weaker acids like trifluoroacetic acid, a large excess is often required to achieve a reasonable reaction rate, and the kinetics can show an inverse dependence on the concentration of the conjugate base (trifluoroacetate). acs.orgacs.org

Role of Scavengers in Mitigating Side Reactions During Deprotection

The primary challenge during the acid-mediated deprotection of the Boc group is the generation of the highly reactive tert-butyl cation. This electrophile can react with nucleophilic residues within the molecule or other molecules in the reaction mixture. In the case of this compound, once the S-benzyl group is also removed, the liberated thiol is particularly susceptible to alkylation by the tert-butyl cation, leading to the formation of an undesired S-tert-butylated side product. acs.org

To prevent such side reactions, nucleophilic reagents known as scavengers are added to the cleavage cocktail. thermofisher.com These scavengers act by trapping the electrophilic carbocations as they are formed. Common scavengers include water, triisopropylsilane (TIS), and various thiols like 1,2-ethanedithiol (EDT) and thioanisole. researchgate.netmerckmillipore.com

Triisopropylsilane (TIS): TIS is a hindered hydrosilane that acts as a reducing agent. It irreversibly quenches the tert-butyl cation by donating a hydride, forming inert isobutane and a stable silylated species. scribd.comnih.gov

Water: Water can react with the tert-butyl cation to form tert-butanol (B103910).

Thiols (e.g., EDT, Thioanisole): These sulfur-containing scavengers are highly effective at trapping carbocations. EDT is also particularly useful in preventing the oxidation of the free thiol group. merckmillipore.combiotage.com

The choice and concentration of scavenger are critical and depend on the specific substrate and other protecting groups present. nih.gov The following table summarizes the effectiveness of various scavenger cocktails in mitigating S-tert-butylation during the cleavage of cysteine-containing peptides.

| Scavenger Cocktail (in TFA) | Key Scavenger(s) | Primary Function | Effectiveness in Preventing S-tButylation |

|---|---|---|---|

| 95% TFA / 2.5% H₂O / 2.5% TIS | H₂O, TIS | Traps t-butyl cation | Moderately effective, but may not be sufficient for highly sensitive peptides. acs.org |

| Reagent K (TFA/H₂O/phenol/thioanisole/EDT) | Thioanisole, EDT, Phenol | Traps various cations, reduces oxidation | Highly effective for complex peptides with multiple sensitive residues. merckmillipore.com |

| TFA / TIS / H₂O / DTT | TIS, DTT | Traps cations, reduces disulfides | Effective, DTT helps maintain a reducing environment. acs.org |

| TFA / Thioanisole / DMS / DTT | Thioanisole, DMS, DTT | Traps cations, reduces oxidation | Reported to be highly beneficial in suppressing S-t-butylation. acs.org |

Mechanistic Studies of S-Benzyl Group Removal Strategies

The S-benzyl group is a common thiol protecting group valued for its stability to acidic and basic conditions typically used for Boc and Fmoc group manipulations, respectively. Its removal requires specific reductive or cleavage conditions.

Reductive De-benzylation Mechanisms

Reductive methods are the most common for cleaving the S-benzyl group.

Sodium in Liquid Ammonia (Birch Reduction): This classic method involves the use of a dissolving metal in liquid ammonia. The reaction proceeds via the formation of solvated electrons, which are powerful reducing agents. The mechanism involves a single-electron transfer to the aromatic ring of the benzyl (B1604629) group, forming a radical anion. This is followed by protonation (by an alcohol co-solvent) and further reduction and cleavage of the C-S bond to yield the free thiol and toluene. While effective, this method requires specialized equipment for handling liquid ammonia and can sometimes lead to side reactions if not carefully controlled. nih.govrsc.org

Catalytic Hydrogenolysis: This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The mechanism involves the oxidative addition of the C-S bond to the palladium surface, followed by hydrogenolysis to release the free thiol and toluene. A significant challenge with sulfur-containing compounds is the poisoning of the palladium catalyst by the sulfur atom, which can inhibit the reaction. nih.gov This can sometimes be overcome by using specific additives, such as boron trifluoride etherate (BF₃·OEt₂), which can suppress the inhibitory effects. nih.gov Performing the hydrogenolysis in liquid ammonia has also been shown to be an effective strategy for the deprotection of S-benzyl groups in cysteine-containing peptides. nih.govnih.gov

Oxidative and Electrophilic Cleavage Approaches

Alternative strategies for S-benzyl group removal involve oxidative or electrophilic cleavage of the thioether bond.

Electrophilic Cleavage: This approach utilizes reagents that can act as "thiol acceptors." For instance, treatment with highly electrophilic aromatic disulfides like 2,2'-dithiobis(5-nitropyridine) (DTNP) in the presence of a strong acid like TFA can effect cleavage. nih.gov The strong acid activates the DTNP by protonating a pyridine nitrogen, making the disulfide bond highly electrophilic. The sulfur atom of the S-benzyl group then attacks this activated disulfide, leading to the formation of a sulfonium ion intermediate. Subsequent collapse of this intermediate, often assisted by a scavenger like thioanisole, results in the cleavage of the S-benzyl bond and the formation of a mixed disulfide. nih.gov Similarly, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can mediate the cleavage of benzyl C-S bonds via the formation of halosulfonium intermediates. organic-chemistry.orgmdpi.com

Oxidative Cleavage: Certain oxidative conditions can lead to the cleavage of the S-benzyl group. For example, treatment with iodine (I₂) can promote the cleavage of the S-benzyl group, typically leading directly to the formation of a disulfide bond between two cysteine residues. nih.gov However, this method can be harsh and may lead to side reactions, such as the iodination of other sensitive residues like tyrosine or tryptophan. rsc.org

Reactivity and Transformations of the Hydroxyl Functionality

The primary hydroxyl group in this compound is a versatile functional handle for further molecular elaboration. Its reactivity is characteristic of a primary alcohol, allowing for a range of common organic transformations.

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. Mild oxidation, for example using pyridinium chlorochromate (PCC) or Dess-Martin periodinane, would yield the corresponding aldehyde, N-Boc-S-benzyl-D-cysteinal. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would lead to the formation of the carboxylic acid, N-Boc-S-benzyl-D-cysteine.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. Common methods include the Fischer esterification (reaction with a carboxylic acid under acidic catalysis) or reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine. For example, reaction with acetic anhydride (B1165640) would yield this compound acetate.

Etherification: The hydroxyl group can be converted into an ether. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide, is a common method. This allows for the introduction of a wide variety of alkyl or aryl groups at this position.

These transformations highlight the utility of the hydroxyl group in this compound as a point for diversification and conjugation in the synthesis of more complex target molecules.

Nucleophilic Reactivity and Derivatization Opportunities

The primary hydroxyl group in this compound is the principal site of nucleophilic reactivity, making it a versatile handle for a wide array of derivatization reactions. The electron-donating character of the adjacent methylene (B1212753) group, coupled with the steric accessibility of the primary alcohol, facilitates its participation in various nucleophilic substitution and addition reactions.

The Boc (tert-butoxycarbonyl) protecting group on the amine is stable under most conditions used for the derivatization of the hydroxyl group, ensuring that the amine functionality does not interfere. Similarly, the S-benzyl group is robust and remains intact during many transformations of the alcohol moiety. This orthogonal protection scheme allows for the selective modification of the hydroxyl group.

Common derivatization strategies for the hydroxyl group of this compound include esterification, etherification, and conversion to sulfonate esters. These transformations are fundamental in modifying the molecule's physical and chemical properties, as well as for introducing new functionalities for further synthetic elaborations.

Esterification: The hydroxyl group readily reacts with carboxylic acids, acyl chlorides, and anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids (e.g., H₂SO₄, p-TsOH) or coupling agents (e.g., DCC, EDC).

Etherification: Formation of ethers can be achieved under various conditions. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is a common method. Alternatively, acid-catalyzed dehydration or reaction with other electrophiles can also yield ethers.

Sulfonylation: Conversion of the hydroxyl group to a sulfonate ester (e.g., tosylate, mesylate, or triflate) is a critical transformation. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide range of nucleophiles at this position.

The following table summarizes the outcomes of typical derivatization reactions of the hydroxyl group in this compound.

| Reagent/Condition | Product | Reaction Type |

| Acetic anhydride, Pyridine | O-acetyl-N-Boc-S-benzyl-D-cysteinol | Esterification |

| Benzoyl chloride, Et₃N | O-benzoyl-N-Boc-S-benzyl-D-cysteinol | Esterification |

| NaH, Benzyl bromide | O-benzyl-N-Boc-S-benzyl-D-cysteinol | Etherification |

| p-Toluenesulfonyl chloride, Pyridine | O-tosyl-N-Boc-S-benzyl-D-cysteinol | Sulfonylation |

Chemoselective Transformations of the Hydroxyl Group

Chemoselectivity is a paramount consideration when working with multifunctional molecules like this compound. The goal is to selectively transform the hydroxyl group while leaving the Boc-protected amine and the S-benzyl thioether untouched.

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent is critical to control the extent of oxidation and to avoid side reactions. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for the conversion to the aldehyde. Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will typically lead to the carboxylic acid. The Boc and S-benzyl groups are generally stable under these oxidative conditions, although harsh acidic or basic conditions should be avoided to prevent their cleavage.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the stereospecific conversion of the primary alcohol to a variety of other functional groups, including esters, ethers, and azides. This reaction proceeds with inversion of configuration at the chiral center, which can be a valuable tool in asymmetric synthesis. The reaction involves the activation of the hydroxyl group with a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), followed by nucleophilic attack.

The following table illustrates the chemoselective transformations of the hydroxyl group in this compound.

| Reagent/Condition | Product | Transformation |

| PCC, CH₂Cl₂ | N-Boc-S-benzyl-D-cysteinal | Oxidation to aldehyde |

| DMP, CH₂Cl₂ | N-Boc-S-benzyl-D-cysteinal | Oxidation to aldehyde |

| PPh₃, DIAD, Benzoic acid | O-benzoyl-N-Boc-S-benzyl-D-cysteinol | Mitsunobu esterification |

| PPh₃, DIAD, HN₃ | 3-azido-1-(benzylthio)propan-2-yl-tert-butylcarbamate | Mitsunobu azidation |

Regioselectivity and Chemoselectivity in Multi-functional Compound Derivatization

When this compound is incorporated into more complex, multi-functional compounds, the principles of regioselectivity and chemoselectivity become even more critical. The inherent differences in the reactivity of the various functional groups present in the larger molecule will dictate the outcome of a given reaction.

In a scenario where a molecule contains this compound and another unprotected primary or secondary alcohol, selective derivatization can often be achieved by exploiting steric hindrance or electronic effects. The primary hydroxyl group of the cysteinol moiety is generally more accessible and reactive than a more hindered secondary alcohol.

For instance, in a diol containing both the cysteinol-derived primary alcohol and a secondary alcohol, acylation with a bulky acylating agent at low temperatures would likely favor reaction at the less sterically hindered primary alcohol.

Furthermore, in the presence of other nucleophilic groups such as a free amine or thiol, the hydroxyl group of this compound exhibits lower nucleophilicity. Therefore, reactions targeting more nucleophilic centers can be performed selectively in the presence of the unprotected hydroxyl group. Conversely, to target the hydroxyl group in the presence of a more reactive amine, protection of the amine is necessary. The Boc group serves this purpose effectively.

The following table provides a hypothetical example of regioselective derivatization in a molecule containing this compound and another hydroxyl group.

| Substrate | Reagent/Condition | Major Product | Selectivity |

| A diol containing a primary alcohol from cysteinol and a secondary alcohol | Pivaloyl chloride (1 eq.), Pyridine, 0 °C | Esterification at the primary alcohol | Regioselective |

| A molecule with a free primary amine and the cysteinol hydroxyl group | Acetic anhydride (1 eq.), Et₃N | N-acetylation of the primary amine | Chemoselective |

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of N-Boc-S-benzyl-D-cysteinol. Through the analysis of ¹H and ¹³C NMR spectra, each atom's chemical environment and connectivity within the molecule can be mapped.

The ¹H NMR spectrum of this compound provides characteristic signals that confirm the presence of all proton-containing functional groups. While specific, detailed spectral data for the D-enantiomer is not widely published in peer-reviewed literature, the expected chemical shifts can be inferred from its L-enantiomer, N-Boc-S-benzyl-L-cysteinol, and related structures like N-Boc-S-benzyl-L-cysteine. chemimpex.comchemicalbook.com The protons of the benzyl (B1604629) group typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm). The benzylic protons (S-CH₂) resonate as a singlet or an AB quartet. The protons of the cysteinol backbone, including the methine (CH), methylene (B1212753) (CH₂OH), and the amine (NH) protons, exhibit distinct chemical shifts and coupling patterns that are crucial for structural confirmation. The nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group produce a characteristic singlet at approximately 1.45 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Boc-C(CH₃)₃ | ~1.45 | Singlet |

| CH₂-S | ~2.7-2.9 | Multiplet |

| CH-N | ~3.8-4.0 | Multiplet |

| CH₂-OH | ~3.5-3.7 | Multiplet |

| S-CH₂-Ph | ~3.7 | Singlet |

| NH-Boc | ~5.0-5.2 | Doublet |

| Ar-H (benzyl) | ~7.2-7.4 | Multiplet |

Note: The predicted data is based on analogous structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the Boc group is typically observed around 155 ppm, while the quaternary carbon of the Boc group appears around 80 ppm. The carbons of the benzyl group resonate in the aromatic region (127-138 ppm), and the benzylic carbon is found near 36 ppm. The carbons of the D-cysteinol core (CH, CH₂S, and CH₂OH) have characteristic shifts that are sensitive to their chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Boc-C(CH₃)₃ | ~28.5 |

| CH₂-S | ~36.0 |

| S-CH₂-Ph | ~36.5 |

| CH-N | ~53.0 |

| CH₂-OH | ~64.0 |

| Boc-C(CH₃)₃ | ~80.0 |

| Ar-C (benzyl) | ~127.0 - 129.0 |

| Ar-C (ipso) | ~138.0 |

| Boc-C=O | ~155.5 |

Note: The predicted data is based on analogous structures and general principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₅H₂₃NO₃S), the theoretical exact mass can be calculated and compared to the experimental value to confirm its molecular formula. chemimpex.com The high accuracy of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. scispace.com In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide structural information. A common fragmentation pathway for Boc-protected amino compounds involves the loss of the Boc group or parts of it, such as the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (101 Da). nih.govresearchgate.net Other characteristic fragments would arise from the cleavage of the C-S and C-C bonds of the cysteinol backbone and the benzyl group. Analysis of these fragmentation patterns can help to confirm the connectivity of the molecule.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. chemimpex.com A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from any impurities. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

For the determination of the enantiomeric excess, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers of this compound. chromatographyonline.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. By comparing the retention times and peak areas of the two enantiomers, the enantiomeric excess can be accurately quantified. Alternatively, derivatization with a chiral reagent followed by separation on a non-chiral column is another approach. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar alcohol (-OH) and N-H functional groups and high molecular weight, is not sufficiently volatile or thermally stable for direct GC analysis. sigmaaldrich.com Attempting to analyze such compounds directly often leads to poor chromatographic performance and thermal degradation within the hot GC inlet. nih.govchromatographyonline.com Specifically, the tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile, potentially cleaving during analysis and leading to inaccurate results. nih.govsepscience.com

To overcome these limitations, chemical derivatization is necessary. This process converts the polar functional groups into less polar, more volatile, and more thermally stable moieties. sigmaaldrich.comlibretexts.org

Derivatization Strategies: The primary targets for derivatization on this compound are the hydroxyl (-OH) and the carbamate (B1207046) N-H groups. Common derivatization methods include:

Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comlibretexts.org Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective. sigmaaldrich.comnih.gov The resulting silyl ethers are significantly more volatile and thermally stable. TBDMS derivatives offer the additional advantage of being more stable to hydrolysis than TMS derivatives. sigmaaldrich.com

Acylation: This method involves reacting the analyte with an acylating agent, such as an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride), to form esters and amides. semanticscholar.org Acylation can enhance volatility and improve detection when using an electron capture detector (ECD) if fluorinated groups are introduced. libretexts.org

Alkylation: This technique replaces active hydrogens with an alkyl group, for instance, through esterification of any acidic functions. libretexts.org

After derivatization, the resulting volatile product can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on the fragmentation pattern of the derivative. Care must still be taken with inlet temperature, as even some derivatives can be susceptible to degradation. nih.govnih.gov Using a programmable temperature inlet or a cool on-column injection technique can help minimize thermal stress on the analyte. sepscience.comnih.gov

Table 2: Derivatization Strategies for GC Analysis of Amino Alcohols

| Method | Reagent Example | Target Functional Groups | Derivative Formed | Advantages |

|---|---|---|---|---|

| Silylation | MSTFA, MTBSTFA | -OH, -NH | Trimethylsilyl (TMS) Ether, tert-Butyldimethylsilyl (TBDMS) Ether | Increases volatility and thermal stability; TBDMS derivatives are more stable. sigmaaldrich.comlibretexts.org |

| Acylation | Trifluoroacetic Anhydride (TFAA) | -OH, -NH | Fluoroacyl Ester/Amide | Increases volatility; enhances ECD signal; derivatives are often very stable. libretexts.orgsemanticscholar.org |

| Alkylation | Alkyl Chloroformates | -COOH, -NH, -OH | Alkyl Ester/Carbamate | Can be performed in aqueous solution; forms stable derivatives. d-nb.info |

This table outlines common strategies applicable to compounds with similar functional groups. sigmaaldrich.comlibretexts.orgsemanticscholar.orgd-nb.info

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching and bending). docbrown.info An IR spectrum is a plot of this absorption, providing a unique "fingerprint" for the compound. For this compound, IR spectroscopy is used to confirm the presence of its key structural features. ieeesem.com

The main characteristic absorption bands for this compound include:

O-H Stretch: The alcohol hydroxyl group gives rise to a strong and characteristically broad absorption band in the region of 3650-3300 cm⁻¹. libretexts.orglibretexts.org The broadening is a result of intermolecular hydrogen bonding.

N-H Stretch: The N-H bond of the Boc-carbamate group produces a moderate, sharp peak around 3500-3300 cm⁻¹. masterorganicchemistry.com This peak can sometimes overlap with the broad O-H band.

C-H Stretches (Aliphatic & Aromatic): Aromatic C-H stretching vibrations from the benzyl group typically appear as weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). vscht.cz Aliphatic C-H stretching from the tert-butyl and methylene groups are observed as strong, sharp peaks just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹). libretexts.org

C=O Stretch (Carbamate): The carbonyl group of the Boc protector is one of the most prominent features in the spectrum, appearing as a very strong and sharp absorption band in the range of 1720-1680 cm⁻¹. masterorganicchemistry.com Its position can confirm the presence of the carbamate functional group.

Aromatic C=C Stretches: The benzene (B151609) ring of the benzyl group exhibits characteristic C=C stretching vibrations that appear as one or more medium-to-weak bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-O Stretches: The spectrum will contain C-O stretching absorptions from both the alcohol and the carbamate ester group. These typically appear as strong bands in the 1300-1000 cm⁻¹ region. ieeesem.com

C-H Bends: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene ring appear in the 800-680 cm⁻¹ region and can provide information about the substitution pattern.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| 3650 - 3300 | Alcohol (O-H) | Stretch, H-bonded | Strong, Broad |

| 3500 - 3300 | Carbamate (N-H) | Stretch | Moderate, Sharp |

| 3100 - 3000 | Aromatic C-H | Stretch | Weak to Medium |

| 2980 - 2850 | Aliphatic C-H (CH₃, CH₂) | Stretch | Strong |

| 1720 - 1680 | Carbamate (C=O) | Stretch | Very Strong |

| 1600 - 1450 | Aromatic C=C | Stretch | Medium to Weak |

| 1390 & 1365 | tert-Butyl | C-H Bend (doublet) | Medium |

| 1300 - 1000 | C-O | Stretch | Strong |

| ~700 & ~740 | Monosubstituted Benzene | C-H Out-of-Plane Bend | Strong |

This table compiles expected absorption ranges from general spectroscopy principles. libretexts.orglibretexts.orgmasterorganicchemistry.comvscht.cz

Computational and Theoretical Studies on N Boc S Benzyl D Cysteinol

Molecular Modeling and Conformational Analysis of the Compound

The three-dimensional structure and conformational landscape of N-Boc-S-benzyl-D-cysteinol are fundamental to understanding its chemical behavior. Molecular modeling techniques, ranging from molecular mechanics (MM) to quantum mechanics (QM), are employed to map its potential energy surface and identify stable conformers.

Computational analysis typically involves an initial scan using computationally less expensive MM force fields to broadly explore the conformational space, followed by geometry optimization of the low-energy conformers using more accurate Density Functional Theory (DFT) methods. The results of such an analysis provide the relative energies of different stable conformations, their Boltzmann populations at a given temperature, and key geometrical parameters.

| Conformer | Dihedral Angle (N-Cα-Cβ-S) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| A | ~ -60° (gauche) | 0.00 | N-H···O-H hydrogen bond |

| B | ~ 180° (anti) | 0.85 | Steric repulsion minimized |

| C | ~ +60° (gauche) | 1.20 | Minor steric clashes |

This table presents hypothetical data to illustrate the typical output of a conformational analysis study. The relative energies indicate that a gauche conformer stabilized by an intramolecular hydrogen bond is likely the global minimum.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on DFT, provide deep insights into the electronic structure of this compound, which is crucial for predicting its reactivity. These calculations can determine the distribution of electrons within the molecule and identify sites susceptible to electrophilic or nucleophilic attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, MEP maps would likely show negative potential around the carbonyl oxygen of the Boc group and the hydroxyl oxygen, making them sites for electrophilic interaction. The hydrogen on the hydroxyl group and the N-H proton would show positive potential. Natural Bond Orbital (NBO) analysis can further quantify these effects by providing atomic partial charges.

| Property | Calculated Value | Implication |

| HOMO Energy | -6.5 eV | Electron donation likely from the sulfur atom or phenyl ring |

| LUMO Energy | -0.8 eV | Electron acceptance at antibonding orbitals of the carbonyl group |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability |

| Dipole Moment | 2.5 D | Reflects moderate overall polarity |

This table contains plausible DFT-calculated electronic properties for this compound, illustrating how these values inform predictions of chemical stability and reactivity.

Computational Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which serve as a powerful complement to experimental characterization.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating ¹H and ¹³C chemical shifts. Accurate predictions require careful consideration of the molecular conformation, as chemical shifts are highly sensitive to the local electronic environment. Therefore, calculations are often performed on the lowest-energy conformers, and the results are averaged based on their Boltzmann populations to yield a final predicted spectrum. Such predictions can be invaluable for assigning complex spectra or distinguishing between stereoisomers.

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. DFT calculations can determine the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. Predicted IR spectra can help assign specific absorption bands, such as the N-H stretch, O-H stretch, and the characteristic C=O stretch of the Boc group.

| Proton | Predicted ¹H Chemical Shift (ppm) | Expected Experimental Shift (ppm) |

| N-H (carbamate) | 5.10 | 5.0 - 5.5 |

| Cα-H | 3.95 | 3.8 - 4.1 |

| CH₂ (hydroxyl) | 3.60, 3.75 | 3.5 - 3.8 |

| CH₂ (benzyl) | 3.70 | 3.6 - 3.8 |

| Phenyl-H | 7.25 - 7.40 | 7.2 - 7.4 |

| tert-Butyl-H | 1.45 | 1.4 - 1.5 |

This table illustrates a comparison between hypothetical GIAO-calculated ¹H NMR chemical shifts and typical experimental ranges for key protons in this compound.

Reaction Pathway Elucidation and Transition State Analysis for Key Transformations

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation barriers. A key transformation for this compound is the removal of the Boc protecting group, which is typically achieved under acidic conditions.

Theoretical methods can be used to model the entire reaction pathway for this deprotection. The process would involve protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the C-O bond to release a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine. Quantum chemical calculations can locate the geometry of the transition state for the rate-limiting step (C-O bond cleavage) and determine its energy. The difference in energy between the reactants and the transition state gives the activation energy (ΔE‡), which is directly related to the reaction rate.

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that the identified transition state correctly connects the reactant and product states on the potential energy surface. This level of detailed mechanistic insight is difficult to obtain through experimental means alone.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | Protonated this compound | 0.0 |

| Transition State (TS) | Elongated C-O bond, charge delocalization | +15.2 |

| Product Complex | S-benzyl-D-cysteinol amine + CO₂ + isobutene | -5.8 |

This table provides a hypothetical energy profile for the acid-catalyzed deprotection of this compound, showing the calculated activation energy (15.2 kcal/mol) for the transformation.

In Silico Screening of Derived Chiral Scaffolds

The chiral backbone of this compound makes it an attractive scaffold for the design of new molecules with potential biological activity, particularly in fragment-based drug discovery. In silico screening methods allow for the rapid virtual evaluation of large libraries of compounds derived from this scaffold.

The process begins with the creation of a virtual library.

Future Directions and Emerging Research Avenues for N Boc S Benzyl D Cysteinol

Development of More Sustainable and Greener Synthetic Routes

The growing emphasis on environmentally benign chemical processes is driving research into more sustainable methods for synthesizing chiral molecules like N-Boc-S-benzyl-D-cysteinol. A key focus is the application of biocatalysis, which utilizes enzymes to perform highly selective chemical transformations under mild conditions, thereby reducing waste and energy consumption. nih.govucl.ac.uknih.gov

One promising biocatalytic approach is the use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgacs.org This method offers a direct and efficient route to chiral amino alcohols with high enantioselectivity. Researchers are working on developing AmDHs with tailored substrate specificities to accommodate precursors of this compound, aiming for a one-step synthesis from readily available starting materials.

Another avenue of exploration is the use of transketolase and transaminase enzyme cascades in whole-cell biocatalysts. ucl.ac.uk This "de novo" pathway design allows for the synthesis of complex chiral amino alcohols from simple achiral substrates in a single pot, minimizing purification steps and the use of hazardous reagents. ucl.ac.uk The development of such integrated biocatalytic systems represents a significant step towards a truly green synthesis of this compound and its derivatives.

Table 1: Comparison of Conventional vs. Greener Synthetic Approaches for Chiral Amino Alcohols

| Feature | Conventional Synthesis | Greener Synthetic Routes (Biocatalysis) |

| Catalysts | Often rely on heavy metal catalysts. | Utilizes biodegradable enzymes. nih.gov |

| Reaction Conditions | Frequently require harsh temperatures and pressures. | Typically proceed under mild, aqueous conditions. frontiersin.org |

| Selectivity | May require multiple protection/deprotection steps. | High chemo-, regio-, and enantioselectivity. nih.gov |

| Waste Generation | Can produce significant amounts of hazardous waste. | Minimal waste generation. |

| Starting Materials | Often derived from petrochemical sources. | Can utilize renewable feedstocks. |

Exploration of Novel Bioconjugation and Bio-orthogonal Applications in Chemical Biology

The cysteine moiety within this compound makes it a prime candidate for applications in bioconjugation and chemical biology. After deprotection of the thiol group, the resulting free cysteine residue can be selectively modified with a variety of reagents. rsc.org This reactivity is the basis for developing novel probes to study biological processes in living systems. acs.orgnih.gov

Researchers are designing and synthesizing fluorescent probes based on cysteine derivatives to detect and quantify specific biomolecules, such as reactive oxygen species, within cells. researchgate.net These "turn-on" fluorescent probes exhibit a significant increase in fluorescence upon reaction with their target, enabling real-time imaging of cellular events with high sensitivity and spatiotemporal resolution. nih.gov The development of this compound-based probes could provide new tools for understanding the intricate roles of cysteine in cellular signaling and oxidative stress.

Furthermore, the unique reactivity of the cysteine thiol allows for its use in bio-orthogonal chemistry, where chemical reactions can be performed in a biological environment without interfering with native biochemical processes. This has led to the development of cysteine-specific labeling strategies for proteins and other biomolecules. The incorporation of this compound derivatives into peptides and proteins would allow for their precise modification with imaging agents, drug molecules, or other functional tags.

Integration into Advanced Materials Science and Nanotechnology through Functional Derivatives

The self-assembly properties of cysteine and its derivatives are being harnessed to create novel nanomaterials with unique structures and functions. researchgate.netnih.gov Upon deprotection, the thiol group of this compound can strongly interact with gold and other noble metal surfaces, leading to the formation of self-assembled monolayers (SAMs). rsc.orgcardiff.ac.uk These SAMs can be used to modify the surface properties of materials, for instance, to create biocompatible coatings for medical implants or to fabricate sensitive biosensors.